4-Bromo-2,6-dimethylbenzyl chloride
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Overview
Description
4-Bromo-2,6-dimethylbenzyl chloride is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in organic synthesis and drug development.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, often target carbon atoms in organic molecules during reactions .
Mode of Action
4-Bromo-2,6-dimethylbenzyl chloride can participate in various chemical reactions. One common reaction is nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the halogen (bromine in this case). This reaction can follow either an SN1 or SN2 pathway, depending on the conditions and the specific structure of the molecule .
Biochemical Pathways
It’s worth noting that benzylic halides are often used in organic synthesis, including in the suzuki–miyaura coupling reaction . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, which are fundamental in many biochemical pathways.
Pharmacokinetics
For instance, its relatively small size and the presence of polarizable atoms (bromine and chlorine) could enhance its absorption and distribution .
Result of Action
The result of this compound’s action would depend on the specific context in which it’s used. In organic synthesis, its action often results in the formation of new carbon-carbon bonds, which can lead to the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and outcome of its reactions. Additionally, the presence of other substances (e.g., catalysts or inhibitors) can also have significant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethylbenzyl chloride typically involves the bromination of 2,6-dimethylbenzyl chloride. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2,6-dimethylbenzyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-bromo-2,6-dimethylbenzyl alcohol or 4-bromo-2,6-dimethylbenzylamine.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbenzyl chloride.
Scientific Research Applications
4-Bromo-2,6-dimethylbenzyl chloride is a versatile compound used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Reactions: It acts as a reagent in various chemical reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzyl chloride: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Bromo-2,6-dimethylbenzoic acid: An oxidized form of 4-Bromo-2,6-dimethylbenzyl chloride, used in different applications.
4-Bromo-2,6-dimethylbenzyl alcohol: A reduced form, used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXADSLLHBDNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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